(2-Chloro-4-formylphenyl) 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-formylphenyl) 4-tert-butylbenzoate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a tert-butylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-formylphenyl) 4-tert-butylbenzoate typically involves a multi-step process. One common method starts with the chlorination of a phenyl ring followed by formylation to introduce the formyl group. The final step involves esterification with 4-tert-butylbenzoic acid under acidic conditions to form the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-formylphenyl) 4-tert-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: 2-Chloro-4-carboxyphenyl 4-tert-butylbenzoate.
Reduction: 2-Chloro-4-hydroxymethylphenyl 4-tert-butylbenzoate.
Substitution: 2-Amino-4-formylphenyl 4-tert-butylbenzoate (if an amine is used).
Scientific Research Applications
(2-Chloro-4-formylphenyl) 4-tert-butylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Chloro-4-formylphenyl) 4-tert-butylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-formylphenyl benzoate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butylphenyl 4-tert-butylbenzoate: Lacks the chloro and formyl groups, affecting its reactivity and applications.
2,4-Dichloro-4-formylphenyl benzoate: Contains an additional chloro group, which may enhance its reactivity in substitution reactions.
Uniqueness
(2-Chloro-4-formylphenyl) 4-tert-butylbenzoate is unique due to the combination of its chloro, formyl, and tert-butyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-chloro-4-formylphenyl) 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-18(2,3)14-7-5-13(6-8-14)17(21)22-16-9-4-12(11-20)10-15(16)19/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOJXLHIPDXAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.